molecular formula C16H28N2O4S B2357562 [3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine CAS No. 1087640-18-3

[3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine

Cat. No.: B2357562
CAS No.: 1087640-18-3
M. Wt: 344.47
InChI Key: SUNLDWMHJXMIAK-UHFFFAOYSA-N
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Description

[3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a propyl chain, and a dimethoxy-methylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with N-[3-(diethylamino)propyl]amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis .

Chemical Reactions Analysis

Types of Reactions

[3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions[4][4].

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • N-[3-(diethylamino)propyl]methacrylamide
  • N-[3-(dimethylamino)propyl]benzenesulfonamide

Uniqueness

[3-(Diethylamino)propyl][(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility, stability, and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-2,5-dimethoxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4S/c1-6-18(7-2)10-8-9-17-23(19,20)16-12-14(21-4)13(3)11-15(16)22-5/h11-12,17H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNLDWMHJXMIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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